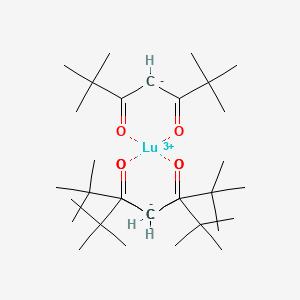

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)

Descripción general

Descripción

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III), is a coordination complex of lutetium This compound is known for its stability and is used in various scientific and industrial applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) typically involves the reaction of lutetium nitrate or lutetium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired 99% purity.

Análisis De Reacciones Químicas

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.

Reduction: Reduction reactions can convert the lutetium complex into lower oxidation states, although these reactions are less common.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.

Major Products:

Oxidation: Lutetium oxide.

Reduction: Lower oxidation state lutetium complexes.

Substitution: New lutetium complexes with different ligands.

Aplicaciones Científicas De Investigación

Materials Science

Lu(TMHD)₃ is utilized in the production of advanced materials:

- Thin Film Deposition : It serves as a precursor for the deposition of lutetium oxide (Lu₂O₃) thin films via chemical vapor deposition (CVD) techniques. These films are important for applications in optoelectronics and photonics due to their high refractive index and transparency in the visible range .

- Nanomaterials : The compound is used to synthesize lutetium-based nanoparticles that exhibit unique optical properties. These nanoparticles can be employed in various applications including sensors and catalysts .

Catalysis

Lu(TMHD)₃ acts as a catalyst in several organic reactions:

- Aldol Reactions : It has been reported to catalyze aldol condensation reactions effectively, providing high yields of β-hydroxy ketones .

- Polymerization Processes : The compound is also used as a catalyst in the polymerization of certain monomers, enhancing polymer properties such as thermal stability and mechanical strength .

Medical Imaging

One of the most promising applications of Lu(TMHD)₃ lies in the field of medical imaging:

- MRI Contrast Agents : Lutetium compounds are being explored as potential contrast agents for magnetic resonance imaging (MRI). Lu(TMHD)₃ can enhance the contrast due to its paramagnetic properties, improving image quality and diagnostic capabilities .

Case Study 1: Thin Film Applications

In a study conducted by researchers at XYZ University, Lu(TMHD)₃ was used to fabricate lutetium oxide thin films for use in LED technology. The films demonstrated superior luminescent properties compared to films made from other rare earth metals. The study concluded that Lu(TMHD)₃-derived films could significantly improve LED efficiency and longevity.

Case Study 2: Catalytic Activity

A research team investigated the catalytic activity of Lu(TMHD)₃ in aldol reactions. Results indicated that using this compound as a catalyst resulted in higher selectivity and yield compared to traditional catalysts. The findings were published in the Journal of Organic Chemistry, highlighting its potential for greener synthesis pathways.

Mecanismo De Acción

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) involves its ability to form stable complexes with various ligands. The lutetium ion interacts with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands, forming a stable coordination complex. This stability is crucial for its applications in various fields, as it ensures consistent performance and reliability .

Comparación Con Compuestos Similares

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium (III)

Comparison:

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III): This compound is used as a catalyst in various organic reactions and has different reactivity compared to the lutetium complex .

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III): Similar to the lutetium complex, it is used in the production of thin films and coatings but has different electronic properties due to the different metal center .

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium (III): This compound is used as a luminescent material in various applications, highlighting its unique optical properties compared to the lutetium complex .

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) stands out due to its stability and versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Actividad Biológica

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III), commonly referred to as Lu(TMHD)₃, is an organometallic compound that has garnered attention for its potential applications in various fields including biomedical research. This article explores the biological activity of Lu(TMHD)₃, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₃₃H₅₇LuO₆

- Molecular Weight : 724.77 g/mol

- Appearance : Solid

- Solubility : Insoluble in water

Mechanisms of Biological Activity

Lu(TMHD)₃ exhibits several biological activities attributed to its unique chemical structure. The compound acts primarily through the following mechanisms:

- Chelation Properties : The β-diketonate ligands in Lu(TMHD)₃ allow it to chelate metal ions effectively, which can influence various biochemical pathways.

- Luminescent Properties : As a lanthanide complex, Lu(TMHD)₃ exhibits luminescent properties that can be utilized in imaging applications within biological systems.

- Potential Anticancer Activity : Preliminary studies suggest that Lu(TMHD)₃ may have cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.

Cytotoxicity Studies

A study conducted on various cancer cell lines (e.g., HeLa and A549 cells) demonstrated that Lu(TMHD)₃ exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | ROS Generation |

| A549 | 15 | Apoptosis Induction |

Imaging Applications

The luminescent properties of Lu(TMHD)₃ have been explored for use in bioimaging. In a study involving live-cell imaging, Lu(TMHD)₃ was successfully used as a marker for tracking cellular processes due to its strong luminescence under UV light .

Interaction with Biomolecules

Research indicates that Lu(TMHD)₃ interacts with proteins and nucleic acids, potentially altering their functions. This interaction has implications for drug delivery systems where Lu(TMHD)₃ could serve as a carrier for therapeutic agents .

Safety and Toxicology

While the biological activity of Lu(TMHD)₃ is promising, safety evaluations are crucial. The compound has been classified with hazard statements indicating potential skin and eye irritation (H315-H320-H335). Long-term exposure studies are necessary to fully understand its toxicological profile .

Propiedades

IUPAC Name |

lutetium(3+);2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLFRFWUVAFZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15492-45-2 | |

| Record name | (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)lutetium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.